

Spectroscopic and Structural Elucidation of Sanggenofuran B: A Technical Guide

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Compound of Interest

Compound Name: Sanggenofuran B

Cat. No.: B592932

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Sanggenofuran B**, a naturally occurring isoprenylated phenolic compound. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Introduction

Sanggenofuran B is a bioactive molecule isolated from the leaves of *Morus yunnanensis*. Its structural elucidation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document compiles the available spectroscopic data and the experimental protocols used for their acquisition, providing a centralized resource for professionals working with this compound.

Spectroscopic Data

The structural characterization of **Sanggenofuran B** has been established through detailed analysis of its ^1H -NMR, ^{13}C -NMR, and mass spectral data. The following tables summarize the quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition and molecular weight of **Sanggenofuran B**.

Ion	Observed m/z	Calculated m/z	Formula
[M+H] ⁺	325.1432	325.1434	C ₂₀ H ₂₁ O ₄

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Carbon Position	Chemical Shift (δ_c) in ppm
2	155.8
3	103.2
3a	122.2
4	121.3
5	111.8
6	159.8
7	95.8
7a	128.4
1'	116.2
2'	158.4
3'	102.5
4'	158.4
5'	106.2
6'	131.5
1''	21.5
2''	122.5
3''	132.8
4''	25.8
5''	17.9
6-OCH ₃	55.6

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum provides detailed information about the proton environment in **Sanggenofuran B**. Chemical shifts (δ) are reported in ppm, with coupling constants (J) in

Hertz (Hz).

Proton Position	Chemical Shift (δ h) in ppm	Multiplicity	Coupling Constant (J) in Hz
3	6.75	s	
4	7.35	d	8.4
5	6.85	dd	8.4, 2.4
7	6.97	d	2.4
3'	6.35	d	2.4
5'	6.45	d	2.4
1''	3.35	d	7.2
2''	5.28	t	7.2
4''	1.75	s	
5''	1.68	s	
6-OCH ₃	3.86	s	
2'-OH	9.58	s	
4'-OH	9.52	s	

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques for the isolation and characterization of natural products.

Isolation of Sanggenofuran B

Sanggenofuran B was isolated from an ethanol extract of the dried leaves of *Morus yunnanensis*. The isolation procedure involved a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry

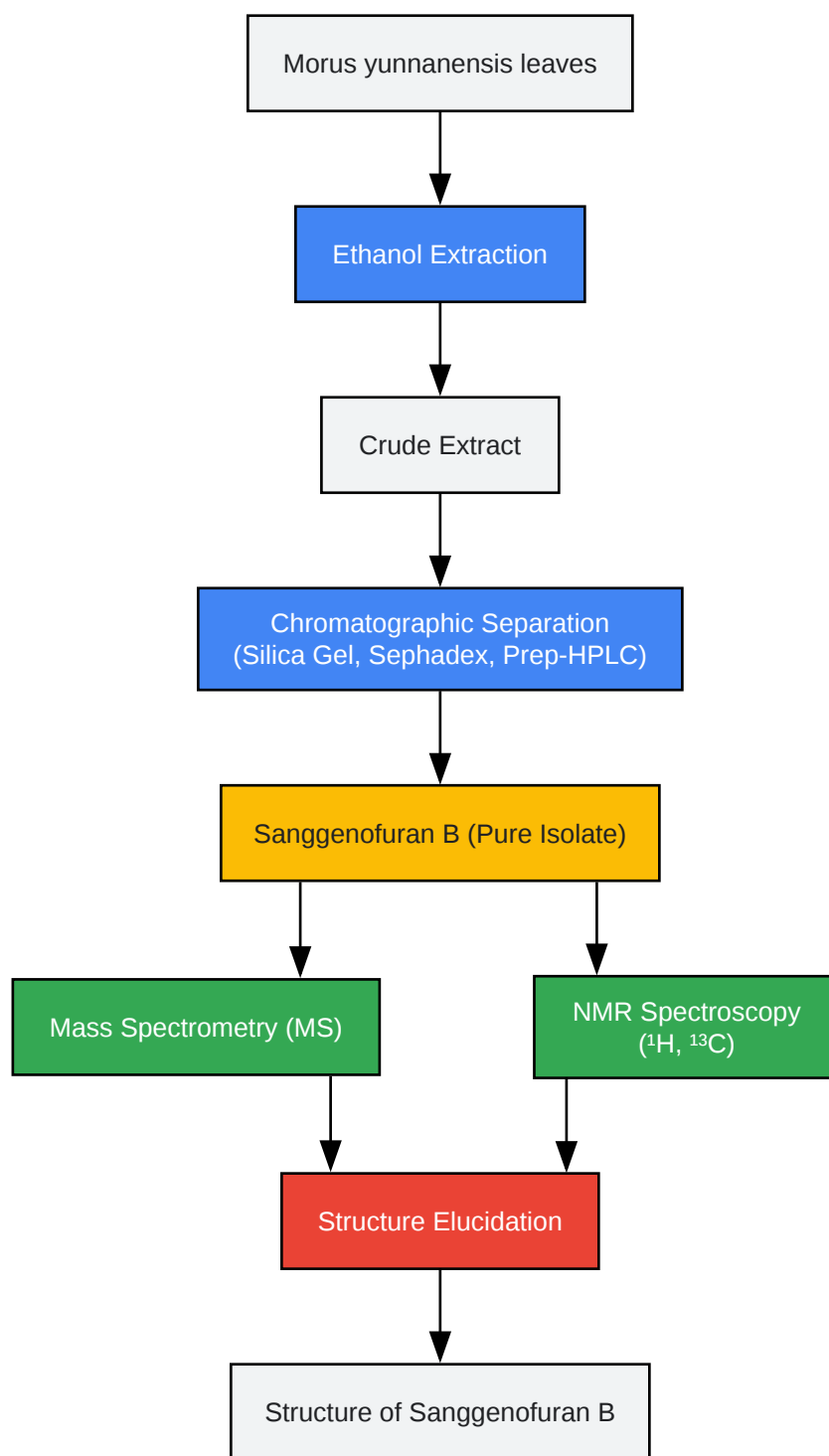
High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. Samples were dissolved in methanol prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR and ^{13}C -NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated methanol (CD_3OD). Chemical shifts were referenced to the residual solvent signals.

Logical Relationships and Workflows

The process of identifying and characterizing **Sanggenofuran B** follows a logical workflow common in natural product chemistry. This workflow can be visualized to better understand the relationships between the different experimental stages.



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Caption: Experimental workflow for the isolation and structural elucidation of **Sanggenofuran B**.

This guide provides a foundational set of data and methodologies for researchers working with **Sanggenofuran B**. The detailed spectroscopic information is critical for the unambiguous identification of the compound and for quality control in experimental settings. The outlined workflow serves as a standard procedure for the isolation and characterization of similar natural products.

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